molecular formula C25H37N2O2P B14194151 N-(Dihexylcarbamoyl)-P,P-diphenylphosphinic amide CAS No. 922712-21-8

N-(Dihexylcarbamoyl)-P,P-diphenylphosphinic amide

Cat. No.: B14194151
CAS No.: 922712-21-8
M. Wt: 428.5 g/mol
InChI Key: XMCZIIOHZUFJIL-UHFFFAOYSA-N
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Description

N-(Dihexylcarbamoyl)-P,P-diphenylphosphinic amide is a complex organic compound featuring both amide and phosphinic functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Dihexylcarbamoyl)-P,P-diphenylphosphinic amide typically involves the reaction of dihexylamine with P,P-diphenylphosphinic chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(Dihexylcarbamoyl)-P,P-diphenylphosphinic amide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide or phosphinic groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, such as amines or alcohols, under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphinic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(Dihexylcarbamoyl)-P,P-diphenylphosphinic amide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-(Dihexylcarbamoyl)-P,P-diphenylphosphinic amide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The phosphinic group may act as a mimic of phosphate, interfering with phosphorylation processes in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dihexylphosphinic amide
  • P,P-Diphenylphosphinic acid
  • N,N-Dihexylcarbamoyl chloride

Uniqueness

N-(Dihexylcarbamoyl)-P,P-diphenylphosphinic amide is unique due to the presence of both dihexylcarbamoyl and diphenylphosphinic groups. This dual functionality imparts distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not fulfill.

Properties

CAS No.

922712-21-8

Molecular Formula

C25H37N2O2P

Molecular Weight

428.5 g/mol

IUPAC Name

3-diphenylphosphoryl-1,1-dihexylurea

InChI

InChI=1S/C25H37N2O2P/c1-3-5-7-15-21-27(22-16-8-6-4-2)25(28)26-30(29,23-17-11-9-12-18-23)24-19-13-10-14-20-24/h9-14,17-20H,3-8,15-16,21-22H2,1-2H3,(H,26,28,29)

InChI Key

XMCZIIOHZUFJIL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(CCCCCC)C(=O)NP(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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